
Sodium metavanadate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium metavanadate hydrate is a chemical compound with the formula NaVO₃·H₂O. It is a hydrate form of sodium metavanadate and is known for its various applications in scientific research and industry. This compound is a source of vanadium, which is an essential trace element in biological systems and has significant industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium metavanadate hydrate can be synthesized through several methods. One common method involves the reaction of ammonium metavanadate with sodium carbonate, sodium bicarbonate, or sodium hydroxide in water. The reaction is typically carried out under microwave heating and vacuum conditions to facilitate deamination. The resulting solution is then subjected to evaporative crystallization, followed by filtration and washing with cold water to obtain sodium metavanadate dihydrate crystals. These crystals are then dried and dehydrated at temperatures between 150°C and 200°C to yield the final product .
Industrial Production Methods: In industrial settings, sodium metavanadate is often produced through the hydrometallurgical processing of vanadium-containing ores. The process involves leaching the ore with sodium carbonate or sodium hydroxide, followed by filtration and crystallization to obtain sodium metavanadate. The crystals are then hydrated to form this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium metavanadate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium metavanadate can be oxidized to form vanadium pentoxide (V₂O₅) using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to lower oxidation states of vanadium using reducing agents like sodium borohydride or hydrazine.
Substitution: Sodium metavanadate can participate in substitution reactions where the vanadium atom is replaced by other metal ions in the presence of suitable ligands.
Major Products:
Oxidation: Vanadium pentoxide (V₂O₅)
Reduction: Lower oxidation states of vanadium, such as vanadium(IV) oxide (VO₂)
Substitution: Various metal vanadates depending on the substituting metal ion
Applications De Recherche Scientifique
Sodium metavanadate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other vanadium compounds and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of sodium metavanadate hydrate involves its interaction with various molecular targets and pathways:
Insulin-Mimetic Activity: Sodium metavanadate can mimic the action of insulin by activating insulin receptor signaling pathways, leading to improved glucose uptake and metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, disrupting mitochondrial membrane potential, and arresting the cell cycle at the G2/M phase.
Protein Tyrosine Phosphatase Inhibition: Sodium metavanadate inhibits protein tyrosine phosphatases, which play a role in regulating cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Sodium metavanadate hydrate can be compared with other vanadium compounds such as:
Ammonium Metavanadate (NH₄VO₃): Similar in structure and used as a catalyst in organic synthesis.
Sodium Orthovanadate (Na₃VO₄): Used as an inhibitor of protein tyrosine phosphatases and has applications in biochemical research.
Vanadyl Sulfate (VOSO₄): Known for its insulin-mimetic properties and used in studies related to diabetes treatment.
Uniqueness: this compound is unique due to its specific hydrate form, which can influence its solubility and reactivity in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a versatile compound.
Propriétés
IUPAC Name |
sodium;oxido(dioxo)vanadium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H2O.3O.V/h;1H2;;;;/q+1;;;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFMXYAEOBISIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][V](=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2NaO4V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.945 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
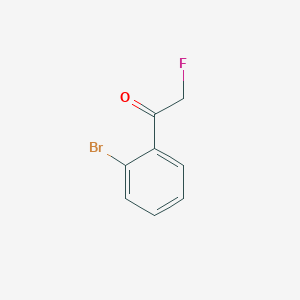
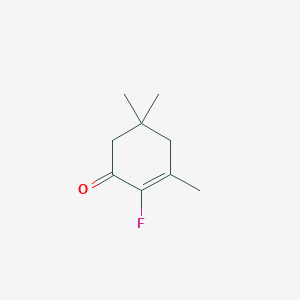
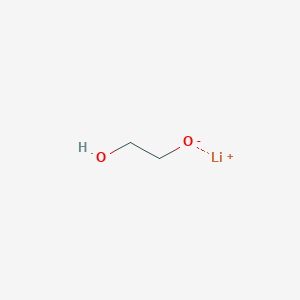
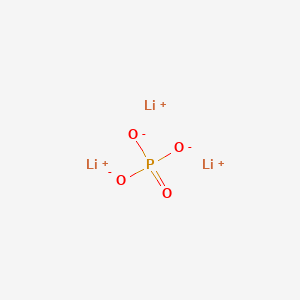
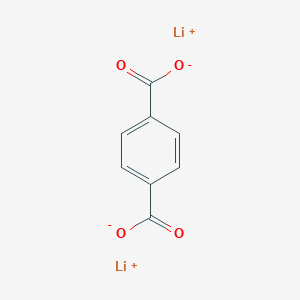
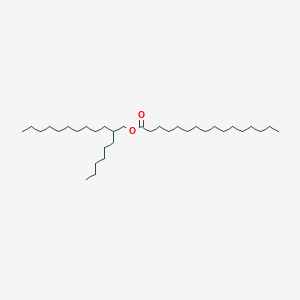
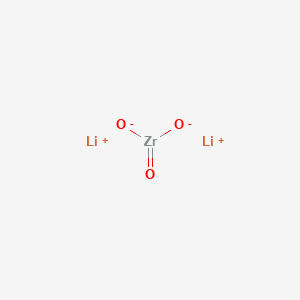
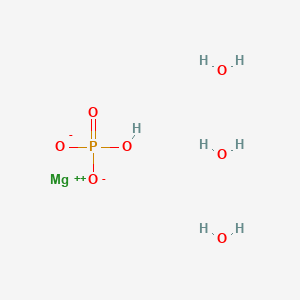
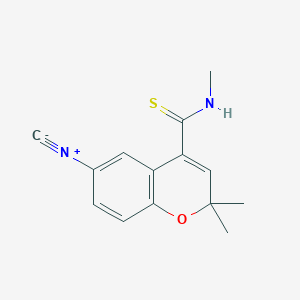


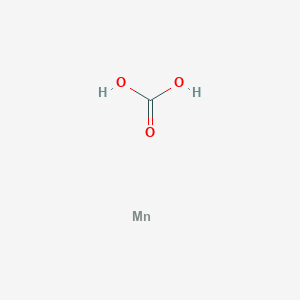

![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)
